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Compound of Interest

Compound Name:
1-Methyl-3,4-dihydro-1H-

benzo[b]azepin-5(2H)-one

CAS No.: 3749-11-9

Cat. No.: B3051975 Get Quote

1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Part 1: Executive Summary & Core Identity
CAS 3749-11-9 represents 1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a bicyclic

heterocyclic ketone. Unlike simple aliphatic ketones, this compound serves as a "privileged

scaffold" in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) antagonists

(e.g., Vasopressin V2 receptor antagonists like Tolvaptan) and kinase inhibitors (e.g.,

Paullones). Its rigid benzazepine core provides a defined spatial orientation for

pharmacophores, making it an essential building block for library synthesis.
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Property Specification

CAS Number 3749-11-9

IUPAC Name
1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-

one

Synonyms

1-Methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-

one; N-Methyl-5-oxo-2,3,4,5-tetrahydro-1-

benzazepine

Molecular Formula C₁₁H₁₃NO

Molecular Weight 175.23 g/mol

Physical State Pale yellow to off-white solid / Low-melting solid

Solubility
Soluble in DCM, Chloroform, DMSO, Methanol;

Sparingly soluble in water

pKa (Calculated)
~ -1.5 (Conjugate acid of ketone), ~13 (alpha-

proton)

Part 2: Structural Characterization (The Fingerprint)
Accurate identification of CAS 3749-11-9 relies on distinguishing the unique electronic

environment of the seven-membered lactam-like ketone and the N-methyl group.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H-NMR spectrum is characterized by the distinct N-methyl singlet and the coupling

patterns of the methylene protons in the azepine ring.

Aromatic Region (6.8 – 7.8 ppm): Four protons corresponding to the benzene ring. The

proton peri to the carbonyl (C6-H) typically appears most downfield (~7.7 ppm, dd) due to the

anisotropic deshielding of the carbonyl group.

N-Methyl Group (3.0 – 3.4 ppm): A sharp singlet integrating to 3H.[1] The chemical shift is

diagnostic; N-methylation typically shifts this signal downfield relative to a C-methyl but

upfield from an amide N-methyl due to the amine character (unless oxidized to a lactam, but

here the N is an amine type in the 5-one isomer). Correction: In the 5-one isomer, the N is at
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position 1 and the ketone at 5. The N is an aniline-type nitrogen, making the Methyl signal

appear around 3.0-3.1 ppm.

Methylene Protons (C2, C3, C4):

C2-H2: Triplet/Multiplet ~3.2 ppm (adjacent to Nitrogen).[2]

C4-H2: Triplet/Multiplet ~2.6 ppm (adjacent to Carbonyl).

C3-H2: Multiplet ~2.1 ppm (central methylene).

2. Infrared (IR) Spectroscopy[3]
C=O Stretch: Strong band at 1675–1685 cm⁻¹. This is lower than a typical cyclohexanone

(1715 cm⁻¹) due to conjugation with the aromatic ring (aryl ketone).

C-N Stretch: Bands in the 1200–1350 cm⁻¹ region.

Absence of N-H: No broad band at 3300–3500 cm⁻¹, confirming N-methylation.

3. Mass Spectrometry (MS)[1][2][3]
Ionization: ESI (+) or EI.

Molecular Ion: [M+H]⁺ = 176.24 m/z.

Fragmentation: Loss of the methyl group (M-15) or ring contraction fragments are common in

EI.

Part 3: Synthesis & Experimental Protocols
The synthesis of the benzazepinone core typically involves the ring expansion of tetralones, a

classic application of the Schmidt reaction, followed by N-alkylation.

Workflow Diagram (Synthesis)

1-Tetralone
(Starting Material)

Tetralone Oxime
(Intermediate)

NH2OH·HCl
NaOAc, MeOH 1,2,3,4-Tetrahydro-

benzo[b]azepin-5-one

PPA (Schmidt Rearrangement)
60-90°C CAS 3749-11-9

(N-Methyl Product)

MeI, NaH
DMF, 0°C -> RT
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Caption: Step-wise synthesis of CAS 3749-11-9 via Schmidt rearrangement and N-alkylation.

Detailed Protocol: N-Methylation of 1,2,3,4-Tetrahydro-5H-1-
benzazepin-5-one
Objective: To install the methyl group on the secondary amine of the benzazepine core.

Reagents:

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (1.0 eq)[2]

Iodomethane (MeI) (1.2 eq)

Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the

starting benzazepinone (e.g., 1.61 g, 10 mmol) in anhydrous DMF (15 mL).

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (0.6 g, 15 mmol)

portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas

evolution ceases and the solution turns yellow/orange (formation of the amide/aniline anion).

Alkylation: Add Iodomethane (0.75 mL, 12 mmol) dropwise via syringe.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via

TLC (System: Hexane/EtOAc 7:3). The product will have a higher Rf than the starting

material due to the loss of the H-bond donor.

Quenching: Cool back to 0°C and quench carefully with saturated NH₄Cl solution.

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x)

and brine (1x) to remove DMF.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3051975?utm_src=pdf-body-img
https://revroum.lew.ro/wp-content/uploads/2009/RRCh_11_2009/Art%2010.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography

(Silica gel, Hexane/EtOAc gradient) to yield CAS 3749-11-9 as a pale solid/oil.

Part 4: Biological Mechanism & Applications
CAS 3749-11-9 is not a drug itself but a pharmacophore scaffold. Its rigid bicyclic structure

mimics the twist of peptide bonds, making it ideal for targeting receptors that recognize turn

motifs.

1. Vasopressin Receptor Antagonism
The benzazepine core is the structural foundation of "Vaptans" (e.g., Tolvaptan, Mozavaptan).

Mechanism: The 1-position nitrogen and 5-position ketone (or reduced alcohol) provide

vectors for substituents that fit into the hydrophobic pocket of the V2 receptor.

Role of CAS 3749-11-9: It serves as the "Head" group where the N-methyl mimics the

hydrophobic interaction, or serves as a precursor where the carbonyl is modified to attach

the "Tail" (e.g., benzamide moiety).

2. Kinase Inhibition (Paullone Analogues)
Fused benzazepines are structural analogues of Paullones (Cyclin-dependent kinase

inhibitors).

Logic: The planar aromatic region intercalates or stacks within the ATP binding site, while the

ketone can accept hydrogen bonds from the kinase hinge region.
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Caption: Mechanism of action for benzazepine-derived V2 antagonists. CAS 3749-11-9

derivatives block the V2 receptor, preventing cAMP generation and Aquaporin-2 translocation.

Part 5: Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store under inert atmosphere (Argon) at 2-8°C. The ketone position is susceptible

to oxidation or aldol condensation if exposed to moisture/base over long periods.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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